molecular formula C13H10N2O7S B2655234 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid CAS No. 328028-25-7

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2655234
CAS No.: 328028-25-7
M. Wt: 338.29
InChI Key: VBKASXGVBZDKSY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid (CAS 328028-25-7) is a small molecule compound with a molecular formula of C13H10N2O7S and a molecular weight of 338.29 g/mol . This chemical is of significant interest in biochemical research, particularly as a novel, selective inhibitor of the mitochondrial sirtuin, SIRT5 . SIRT5 is a protein deacylase that regulates key metabolic pathways, and its dysregulation is implicated in several human cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer . The compound stabilizes the SIRT5 protein and demonstrates moderate inhibitory activity with an IC50 of 26.4 ± 0.8 μM, while showing high selectivity over other sirtuin subtypes (SIRT1, 2, and 3) . Structure-activity relationship studies confirm that both the carboxylic acid and the adjacent hydroxyl group on its benzoic acid moiety are essential for its inhibitory function, forming critical hydrogen bonds and salt bridges within the SIRT5 active site . As a research chemical, this SIRT5 inhibitor provides a valuable tool for probing sirtuin biology and investigating new therapeutic strategies for cancer and metabolic diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c16-12-5-4-8(6-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKASXGVBZDKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps. One common method includes the nitration of benzenesulfonamide followed by coupling with salicylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced reactors and purification systems to achieve the necessary yield and quality. The specific details of these methods are often proprietary to the manufacturing companies .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Properties

The compound has been studied for its efficacy in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It functions by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation. Research indicates that derivatives of this compound can effectively reduce inflammation in the gastrointestinal tract by promoting the release of 5-aminosalicylic acid (5-ASA) upon metabolism .

Antibiotic Activity

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid exhibits significant antibacterial properties, particularly against gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for treating various bacterial infections .

Study on Inflammatory Bowel Disease

In a study involving animal models, the oral administration of formulations containing this compound demonstrated a marked reduction in symptoms associated with inflammatory bowel disease. The metabolites generated through bacterial azo reduction were analyzed, confirming the compound's potential to deliver therapeutic effects directly to the inflamed regions of the intestine .

Analgesic Activity

Further research has explored its analgesic properties. In vivo tests showed that derivatives of this compound exhibited significant anti-nociceptive effects, outperforming traditional analgesics like acetaminophen. The studies utilized various pain models, including acetic acid-induced writhing tests and hot plate tests, to evaluate efficacy .

Pesticidal Efficacy

Beyond its medicinal uses, this compound has shown potential in agricultural applications, particularly as an insecticide and herbicide. Its structural characteristics allow it to target specific pests while minimizing harm to non-target organisms. Research indicates that formulations based on this compound can effectively control pest populations without significant environmental impact .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Pharmacology Treatment of inflammatory bowel diseaseReduces inflammation and promotes healing
Antibiotics Treatment of bacterial infectionsEffective against gram-negative bacteria
Analgesics Pain managementSuperior anti-nociceptive activity compared to standard analgesics
Agriculture Insecticide and herbicideEffective pest control with minimal environmental impact

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group may also contribute to the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Activity/Application Reference
2-Hydroxy-5-(3-nitrobenzenesulfonamido)BA 3-Nitrobenzenesulfonamido 338.29 Enzyme inhibition (potential)
2-Hydroxy-5-(4-nitrophenylsulfonamido)BA 4-Nitrobenzenesulfonamido 338.29 Antimicrobial (Topoisomerase II)
2-Hydroxy-5-(1-piperidinylsulfonyl)BA Piperidinylsulfonyl 285.32 Undisclosed (CNS applications?)
5-Octanoylsalicylic Acid Octanoyl 278.34 Keratolytic (cosmetic)
SPSA 4-Sulfophenylazo 337.29 Prodrug for 5-ASA (colonic)
2-Hydroxy-5-nitrobenzoic Acid Nitro 183.12 Synthetic intermediate

Biological Activity

2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid, also known as a derivative of salicylic acid, is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group and a sulfonamide moiety, which contribute to its biological properties.

  • Molecular Formula : C13_{13}H10_{10}N2_{2}O5_{5}S
  • Molecular Weight : 306.29 g/mol

This compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Similar to other salicylic acid derivatives, this compound may inhibit COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
  • Antimicrobial Activity : The sulfonamide group in the structure is known for its antimicrobial properties, potentially providing efficacy against various bacterial strains .
  • Antioxidant Properties : The hydroxyl group can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of similar compounds found that derivatives with a sulfonamide group exhibited significant inhibition of COX-2 activity. The study utilized in vitro assays to demonstrate that these compounds could reduce inflammatory markers in cell cultures .

Analgesic Activity

In an experimental model using mice, this compound demonstrated notable analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was tested using the acetic acid-induced writhing test, where it significantly reduced pain responses .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAnti-inflammatory, analgesic
5-Acetamido-2-hydroxy benzoic acidStructureAnalgesic, COX inhibitor
SulfasalazineStructureAnti-inflammatory, ulcerative colitis treatment

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(3-nitrobenzenesulfonamido)benzoic acid, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : Start with 5-amino-2-hydroxybenzoic acid. React with 3-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Step 2 : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
  • Key Parameters : Temperature (20–25°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and reaction time (4–6 hours). Yield optimization requires inert atmosphere (N₂) to prevent hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Compare with spectra of analogous sulfonamides (e.g., sulfasalazine derivatives) .
  • FT-IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and phenolic -OH (broad peak ~3200 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peak ([M-H]⁻ at m/z calculated for C₁₃H₉N₂O₇S) .

Advanced Research Questions

Q. How does the electron-withdrawing 3-nitrobenzenesulfonamido group affect the acidity of the phenolic -OH in aqueous media?

  • Mechanistic Insight :

  • The nitro group (-NO₂) and sulfonamide (-SO₂NH-) are strong electron-withdrawing groups, increasing the acidity of the phenolic -OH via resonance and inductive effects.
  • Experimental Validation :
  • Perform potentiometric titration in buffered solutions (pH 2–12) to measure pKa. Compare with unsubstituted 2-hydroxybenzoic acid (pKa ~2.9) .
  • Computational modeling (DFT) can predict electron density distribution at the phenolic oxygen .

Q. How can conflicting solubility data for nitro-substituted benzoic acid derivatives in polar aprotic solvents be resolved?

  • Contradiction Analysis :

  • Factors : Crystallinity (polymorphism), counterion effects (e.g., sodium vs. free acid), and solvent purity.
  • Methodology :
  • Use standardized solvents (HPLC-grade DMSO, DMF) and control humidity.
  • Compare solubility via UV-Vis spectroscopy (λmax ~300 nm) under identical conditions .
  • X-ray crystallography can identify polymorphic forms affecting solubility .

Q. What structural features of the sulfonamido moiety enable competitive enzyme inhibition compared to other benzoic acid derivatives?

  • Structure-Activity Relationship (SAR) :

  • The sulfonamide group mimics the transition state in enzymatic reactions (e.g., carbonic anhydrase inhibition).
  • Experimental Design :
  • Perform enzyme kinetics assays (Km/Vmax) with purified target enzymes.
  • Use site-directed mutagenesis to identify binding residues interacting with the nitrobenzenesulfonamido group .

Q. What are the optimal storage conditions to minimize hydrolytic degradation of this compound?

  • Stability Protocol :

  • Store at -20°C in amber vials under desiccant (silica gel) to prevent moisture absorption.
  • Avoid prolonged exposure to light (UV degradation) and acidic/basic conditions .
  • Monitor stability via periodic HPLC analysis (retention time shift indicates degradation) .

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